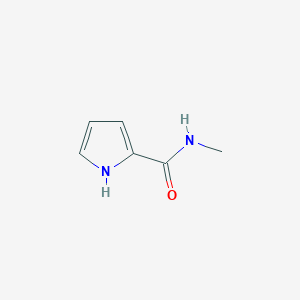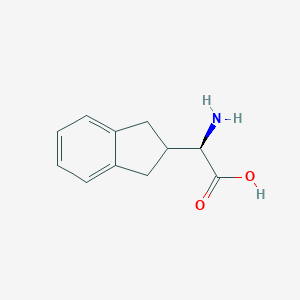
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, commonly known as TCDD, is a potent environmental toxin that is classified as a dioxin. TCDD is highly toxic and has been linked to a number of adverse health effects in humans and animals.
Mécanisme D'action
The mechanism of action of TCDD is complex and not fully understood. TCDD is believed to act by binding to the aryl hydrocarbon receptor (AhR) in cells, which triggers a cascade of biochemical events that ultimately lead to changes in gene expression. These changes in gene expression can have a wide range of effects on cellular function, including alterations in cellular metabolism, cell growth, and differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TCDD are numerous and can be quite severe. TCDD has been shown to have toxic effects on the liver, immune system, reproductive system, and cardiovascular system. TCDD has also been linked to a number of adverse effects on fetal development, including birth defects and developmental delays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TCDD in lab experiments is its potency. TCDD is a highly toxic compound that can produce significant effects at very low concentrations. This makes it an ideal compound for studying the effects of environmental toxins on biological systems. However, the use of TCDD in lab experiments is limited by its toxicity and the potential for adverse effects on researchers working with the compound.
Orientations Futures
There are a number of future directions for research on TCDD. One area of research is the development of new methods for synthesizing TCDD that are more efficient and environmentally friendly. Another area of research is the development of new treatments for TCDD toxicity, including drugs that can bind to TCDD and prevent its toxic effects. Finally, there is a need for more research on the long-term effects of TCDD exposure on human health, particularly in populations that are exposed to high levels of the compound due to environmental contamination.
Méthodes De Synthèse
TCDD is typically synthesized through a process known as the chlorination of 2,4-dichlorophenol. This process involves the reaction of 2,4-dichlorophenol with a mixture of chlorine and hydrochloric acid under controlled conditions. The resulting product is then purified through a series of chemical reactions to yield TCDD.
Applications De Recherche Scientifique
TCDD is widely used in scientific research as a model compound for studying the effects of dioxins on biological systems. TCDD has been shown to have a number of adverse effects on the immune system, reproductive system, and endocrine system. TCDD is also used in studies of cancer, as it has been shown to be a potent carcinogen in animal models.
Propriétés
Numéro CAS |
19244-35-0 |
|---|---|
Nom du produit |
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid |
Formule moléculaire |
C10H3Cl4NO4 |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C10H3Cl4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) |
Clé InChI |
FHIZSYJTTDFYKS-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
SMILES canonique |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



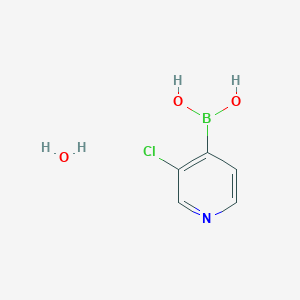
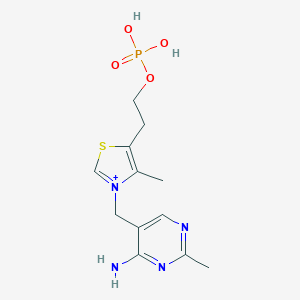
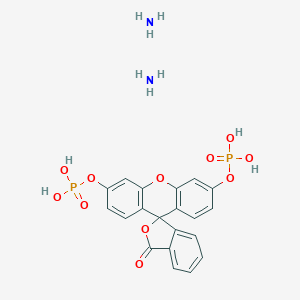
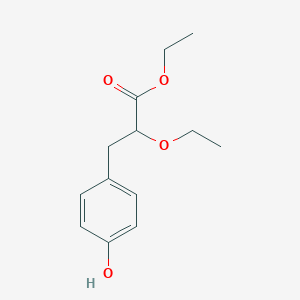
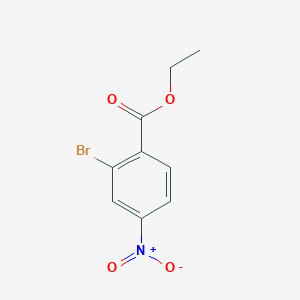

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
